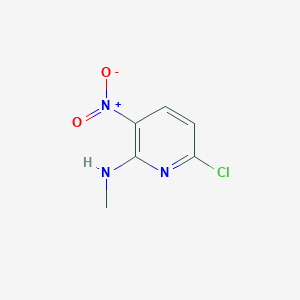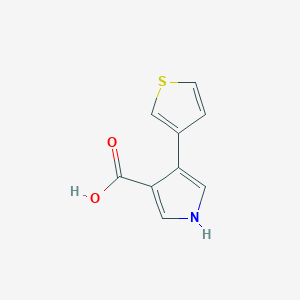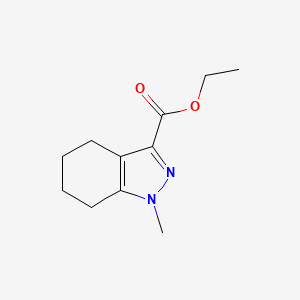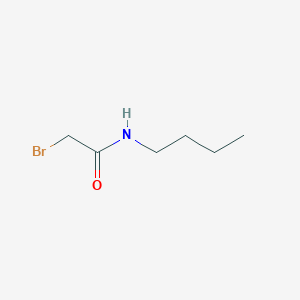
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid” involved an eight-step sequence, with the key step being the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . Another method involved the coupling of the sulfonate ester of an optically active 4-halo-3-protected hydroxybutanol .
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including variants such as "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," have been studied for their effects on microbial fermentation processes. These compounds can inhibit the growth of engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Bioactive Compounds from Plants
Natural carboxylic acids derived from plants show significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structure of the carboxylic acids, suggesting potential applications in pharmaceuticals and agrochemicals (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological Production of Chemicals
Lactic acid, a hydroxycarboxylic acid similar in functionality to "this compound," is used as a precursor for producing a variety of valuable chemicals through biotechnological routes. This includes the synthesis of biodegradable polymers and other green chemistry applications, demonstrating the versatility of carboxylic acids in sustainable chemical production (Gao et al., 2011).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids, structurally related to "this compound," exhibit potent antioxidant activities. Studies focusing on structure-activity relationships (SARs) help in designing more effective antioxidant molecules, with implications for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Conversion to Renewable Polymers and Fuels
Research on the conversion of biomass into furanic derivatives, such as 5-hydroxymethylfurfural (HMF) and levulinic acid, explores the use of carboxylic acids for producing renewable polymers, functional materials, and fuels. These studies demonstrate the potential of carboxylic acids in replacing non-renewable hydrocarbon sources and contributing to a more sustainable chemical industry (Chernyshev et al., 2017; Zhang et al., 2021).
Solvent Applications in Extraction Processes
Carboxylic acids, through their diverse chemical properties, have been explored as solvents for the extraction of other carboxylic acids from aqueous streams. This highlights their role in advancing green chemistry by providing more environmentally friendly solvent systems for industrial separation processes (Sprakel & Schuur, 2019).
Mécanisme D'action
Target of Action
Similar compounds like clavulanic acid are known to target beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance against beta-lactam antibiotics .
Mode of Action
It’s worth noting that compounds with similar structures, such as clavulanic acid, work by binding irreversibly to beta-lactamase enzymes . This prevents the enzymes from inactivating certain beta-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Biochemical Pathways
The polyamine pathway is a known target for the development of antiproliferative agents . Polyamine analogues have been synthesized and tested in vitro and in vivo .
Pharmacokinetics
Similar compounds like clavulanic acid have been studied .
Result of Action
A related compound, (2r,5r)-2-amino-5-hydroxyhexanoic acid, has been synthesized from sorbic acid through an eight-step sequence . The key step was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .
Action Environment
For example, the genes for Aluminum tolerance on the short arm of triticale chromosome 3R are highly specific to Aluminum .
Propriétés
IUPAC Name |
(2R,5R)-5-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-45-1 | |
| Record name | 5-Hydroxypipecolic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYPIPECOLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5H6V56KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-5-hydroxypipecolic acid in plants?
A: Research suggests that cis-5-hydroxypipecolic acid may play a role in plant defense mechanisms. Studies on Calliandra haematocephala, a tropical legume known to contain high levels of this compound, found that it exhibited antifungal activity against specific fungal species. For example, Aspergillus sp. growth was inhibited by both plant extracts containing cis-5-hydroxypipecolic acid and by the isolated compound itself. [] This suggests that the compound might contribute to the plant's resistance against certain fungal pathogens.
Q2: Which plant species are known to contain cis-5-hydroxypipecolic acid?
A: cis-5-Hydroxypipecolic acid has been identified in several plant species. It is particularly abundant in the leaves and seeds of Calliandra species. [, ] Additionally, it has been found in Zapoteca species, albeit as a less dominant imino acid compared to others. [] Interestingly, this compound was also isolated from the seeds of Gymnocladus dioicus. [] This suggests a potentially broader distribution and ecological role of cis-5-hydroxypipecolic acid in the plant kingdom.
Q3: How does the presence of other imino acids in plants affect the activity of cis-5-hydroxypipecolic acid?
A: Research suggests that the interplay between different imino acids in plants can influence their biological activities. For instance, in Calliandra haematocephala, cis-5-hydroxypipecolic acid was found to inhibit the growth of Aspergillus sp., while pipecolic acid, another imino acid present in the plant, stimulated the growth of Curvularia sp. [] This highlights the complex interactions between these compounds and their potential for diverse biological activities. Further research is needed to fully understand the synergistic or antagonistic effects of different imino acid combinations in plants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)









